molecular formula C24H29N5O3 B2431177 7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021210-55-8

7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2431177
CAS RN: 1021210-55-8
M. Wt: 435.528
InChI Key: AFRLXKNNAFOGTE-UHFFFAOYSA-N
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Description

7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C24H29N5O3 and its molecular weight is 435.528. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

This compound is part of a broader category of pyrazolopyrimidine derivatives which have been synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. A notable study describes the synthesis of a series of these derivatives through a condensation process involving carboxamide and aromatic aldehydes, leading to compounds that were screened for cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and for their ability to inhibit 5-lipoxygenase. These compounds exhibit a range of biological activities, suggesting their potential in therapeutic applications, specifically targeting cancer and inflammatory diseases. The structural-activity relationship (SAR) analysis provided insights into the modifications that could enhance their biological effects (Rahmouni et al., 2016).

Structural Characterization and Analgesic Properties

Another area of research focuses on the structural characterization of similar compounds, highlighting their analgesic properties. Studies have shown that the molecular structure, including the arrangement of piperazine rings and their interactions, plays a crucial role in determining the pharmacological properties of these compounds. The crystal structure analyses have contributed to understanding the conformational preferences and how they relate to analgesic activity, providing a foundation for designing more effective pain management solutions (Karczmarzyk & Malinka, 2008).

Antimicrobial Activities

The synthesis of novel pyrazole and pyrazolopyrimidine derivatives has also been explored, with some compounds showing significant antibacterial activities. These studies involve synthesizing various derivatives through reactions with formamide, cyclic anhydrides, and primary amines, leading to compounds that were tested for their antimicrobial properties. This research opens up potential applications in developing new antimicrobial agents to combat resistant bacterial strains, highlighting the versatility of the pyrazolopyrimidine scaffold in drug discovery (Rahmouni et al., 2014).

properties

IUPAC Name

7-(4-ethylpiperazine-1-carbonyl)-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O3/c1-2-26-10-12-28(13-11-26)23(30)20-16-27(15-19-9-6-14-32-19)17-21-22(20)25-29(24(21)31)18-7-4-3-5-8-18/h3-5,7-8,16-17,19H,2,6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRLXKNNAFOGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-ethylpiperazine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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